Comprehensive Technical Guide: Chemical, Physical, and Mechanistic Properties of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid
Comprehensive Technical Guide: Chemical, Physical, and Mechanistic Properties of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic Acid
Executive Summary
As modern drug discovery and materials science pivot toward increasingly complex bifunctional building blocks, 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS: 1313737-75-5) has emerged as a critical intermediate. This molecule features a unique juxtaposition: a Lewis acidic boronic acid moiety paired with a Lewis basic, sterically demanding 4-methylpiperidine ring at the ortho position.
This in-depth guide dissects the physicochemical behavior, structural equilibrium, and synthetic utility of this compound. By moving beyond basic physical constants, we will explore the causality behind its reactivity—specifically debunking outdated models of intramolecular B–N dative bonding in favor of modern solvent-insertion paradigms—and provide self-validating protocols for its use in cross-coupling and molecular recognition.
Fundamental Physicochemical Profiling
The physical behavior of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is dictated by its zwitterionic potential. The basic tertiary amine (piperidine nitrogen) and the weakly acidic boronic acid create a highly pH-dependent solubility and reactivity profile.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Causality / Significance |
| Chemical Name | 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid | Ortho-substitution dictates local steric and electronic microenvironments. |
| CAS Number | 1313737-75-5[1] | Unique identifier for regulatory and procurement validation. |
| Molecular Formula | C₁₃H₂₀BNO₂[1] | Balances the lipophilic piperidine with the hydrophilic boronic acid. |
| Molecular Weight | 233.12 g/mol [2] | Optimal for fragment-based drug design (FBDD) libraries. |
| Density | ~1.1 ± 0.1 g/cm³[3] | Typical for functionalized arylboronic acids; affects reaction molarity calculations. |
| pKa (Boronic Acid) | ~7.0 – 7.5 (Extrapolated)[4] | Lowered from standard phenylboronic acid (~8.8) due to the ortho-aminomethyl effect. |
| Physical State | Solid (White to off-white powder) | Facilitates gravimetric handling and long-term benchtop stability. |
Structural and Mechanistic Paradigms: The Ortho-Aminomethyl Effect
For decades, the enhanced reactivity and lowered pKa of ortho-aminomethylphenylboronic acids were attributed to a direct, rigid intramolecular B–N dative bond. However, as an Application Scientist, it is critical to design experiments based on accurate mechanistic models.
Debunking the B-N Dative Bond in Protic Media
Recent definitive studies by the Anslyn group and others have demonstrated that in protic media (such as water or methanol—typical conditions for biological assays or biphasic couplings), the direct B–N bond is statistically insignificant[5]. Instead, the dominant species is a solvent-inserted ion pair .
The protonated piperidine nitrogen acts as a powerful electron-withdrawing group via inductive effects and electrostatic stabilization. This lowers the pKa of the adjacent boronic acid, facilitating the formation of a tetrahedral boronate anion at physiological pH[4]. When a diol (such as a carbohydrate) binds, fluorescence turn-on in related Wulff-type sensors is not caused by the breaking of a B-N bond, but rather by the arresting of "loose bolt" internal conversion—a vibrational relaxation pathway inherent to the free –B(OH)₂ group[6].
Equilibrium states of ortho-aminomethylphenylboronic acids in protic media.
Synthetic Workflows & Self-Validating Protocols
The dual nature of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid presents specific challenges in transition-metal catalysis. The basic piperidine nitrogen can competitively bind to Palladium, poisoning the catalyst and stalling Suzuki-Miyaura cross-couplings.
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
To circumvent catalyst poisoning, this protocol utilizes a biphasic solvent system and a sterically demanding, electron-rich ligand (e.g., XPhos or SPhos) that outcompetes the tertiary amine for coordination to the Pd center.
Self-Validating System Design:
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Control Mechanism: A parallel reaction lacking the aryl halide is run to monitor the homocoupling rate (via LC-MS). If homocoupling exceeds 5%, the base concentration must be adjusted.
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Visual Milestone: The transition of the pre-catalyst solution from yellow to a deep red/brown indicates the successful generation of the active Pd(0) species.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under Argon, combine the aryl halide (1.0 equiv), 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (1.5 equiv), and Pd₂(dba)₃ (0.02 equiv) with XPhos (0.08 equiv).
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Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₃PO₄ (ratio 4:1). Causality: The strong aqueous base ensures the boronic acid is converted to the active tetrahedral boronate for transmetalation, while keeping the piperidine nitrogen deprotonated to partition it favorably in the organic layer.
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Reaction: Heat to 90 °C for 12 hours.
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Validation Check: Pull a 10 µL aliquot at 2 hours. Quench in acetonitrile and run via UPLC-MS. The presence of the intermediate oxidative addition complex indicates successful initiation; the absence of starting aryl halide indicates reaction progression.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The product is purified via reverse-phase chromatography (C18) using a gradient of Water/MeCN with 0.1% TFA to ensure the piperidine elutes sharply.
Suzuki-Miyaura catalytic cycle optimized for basic amine-containing boronic acids.
Protocol B: ¹¹B-NMR Diol Binding Assay
Because this compound contains the classic Wulff-type recognition motif, it is an excellent candidate for diol sensing. ¹¹B-NMR provides a direct, quantitative window into the hybridization state of the boron atom[5].
Self-Validating System Design:
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Validation Check: The ¹¹B-NMR shift must quantitatively move from ~30 ppm (trigonal planar) to ~10 ppm (tetrahedral). An incomplete shift at high diol saturation indicates competing hydrolysis, oligomerization, or an inaccurate pH buffer.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (10 mM) in D₂O buffered to pH 7.4 using a phosphate buffer.
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Baseline Acquisition: Acquire a baseline ¹¹B-NMR spectrum (using BF₃·OEt₂ as an external reference at 0 ppm). A broad peak at ~28-30 ppm confirms the free, trigonal planar state.
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Titration: Sequentially add aliquots of a target diol (e.g., D-fructose) from a concentrated stock solution (up to 100 mM final concentration).
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Data Analysis: Plot the integration ratio of the tetrahedral peak (~8-12 ppm) versus the trigonal planar peak (~30 ppm) against diol concentration to extract the binding constant ( Ka ).
Table 2: ¹¹B-NMR Diagnostic Shifts for Structural Validation
| Boron Species | Hybridization | Typical ¹¹B-NMR Shift (ppm) | Diagnostic Meaning |
| Free Boronic Acid | Trigonal Planar (sp²) | 28 – 32 | Unbound state in acidic/neutral media. |
| B–N Dative Bond | Tetrahedral (sp³) | 14 – 16 | Rare in protic media; indicates anhydrous coordination. |
| Solvent-Inserted / Boronate | Tetrahedral (sp³) | 8 – 12 | Active transmetalation species or diol-bound state. |
Conclusion
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a highly versatile reagent, provided its physicochemical dualities are respected. By understanding that its enhanced reactivity stems from pKa modulation and solvent insertion rather than rigid B-N bonding, researchers can rationally design highly efficient cross-coupling reactions and molecular sensors. Strict adherence to the self-validating protocols outlined above ensures reproducibility, mitigates catalyst poisoning, and maximizes synthetic yield.
References
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NextSDS. "4-((4-Methylpiperidin-1-yl)Methyl)phenylboronic acid — Chemical Substance Information." NextSDS Substance Database. [Link]
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Sun, X., James, T. D., & Anslyn, E. V. (2018). "Arresting 'Loose Bolt' Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." Journal of the American Chemical Society, 140(6), 2348-2354.[Link]
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Chapin, B. M., et al. (2019). "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 11(9), 768-778.[Link]
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Zhu, L., et al. (2009). "Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids." The Journal of Organic Chemistry, 74(15), 5405-5412.[Link]
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